Cas no 1782045-68-4 (ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride)
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride
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- Inchi: 1S/C7H13NO3.ClH/c1-2-11-6(9)3-7(8)4-10-5-7;/h2-5,8H2,1H3;1H
- InChI Key: QYMHCZFYEYPFLV-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CC1(N)COC1.[H]Cl
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM440341-1g |
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride |
1782045-68-4 | 95%+ | 1g |
$944 | 2023-03-07 | |
| Enamine | EN300-1068157-0.05g |
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride |
1782045-68-4 | 95% | 0.05g |
$54.0 | 2023-10-28 | |
| Enamine | EN300-1068157-0.1g |
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride |
1782045-68-4 | 95% | 0.1g |
$80.0 | 2023-10-28 | |
| Enamine | EN300-1068157-0.25g |
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride |
1782045-68-4 | 95% | 0.25g |
$113.0 | 2023-10-28 | |
| Enamine | EN300-1068157-0.5g |
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride |
1782045-68-4 | 95% | 0.5g |
$180.0 | 2023-10-28 | |
| Enamine | EN300-1068157-1.0g |
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride |
1782045-68-4 | 95% | 1g |
$230.0 | 2023-06-10 | |
| Enamine | EN300-1068157-2.5g |
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride |
1782045-68-4 | 95% | 2.5g |
$483.0 | 2023-10-28 | |
| Enamine | EN300-1068157-5.0g |
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride |
1782045-68-4 | 95% | 5g |
$954.0 | 2023-06-10 | |
| Enamine | EN300-1068157-10.0g |
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride |
1782045-68-4 | 95% | 10g |
$1863.0 | 2023-06-10 | |
| 1PlusChem | 1P01DTSB-50mg |
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride |
1782045-68-4 | 95% | 50mg |
$125.00 | 2024-06-18 |
ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride
Introduction to Ethyl 2-(3-aminooxetan-3-yl)acetate Hydrochloride (CAS No. 1782045-68-4)
Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride, identified by its CAS number 1782045-68-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The aminooxetane moiety, a strained cyclic ether with an amine group, introduces a high degree of reactivity and flexibility, making it a valuable scaffold for designing novel bioactive molecules.
The synthesis and application of this compound have been extensively studied in recent years, particularly in the context of developing new therapeutic agents. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various pharmaceutical formulations. This review aims to provide a comprehensive overview of the chemical properties, synthesis methods, and recent applications of ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride, emphasizing its role in modern drug discovery and development.
The chemical structure of ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride consists of an ester group linked to an aminooxetane ring system. The presence of the amine functionality in the aminooxetane ring allows for various chemical modifications, including nucleophilic substitution reactions, which are crucial for further derivatization and functionalization. Additionally, the ester group provides a site for further chemical transformations, enabling the synthesis of more complex molecules.
In terms of synthesis, ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride can be prepared through multiple routes, each with its own advantages and limitations. One common method involves the reaction of N,-protected 3-amino oxetane with chloroacetic acid ethyl ester under basic conditions. This approach yields the desired product in moderate to high yields, with excellent regioselectivity. Another method involves the ring-opening polymerization of epoxides followed by subsequent functionalization, which provides a more versatile route for introducing different substituents into the aminooxetane core.
The biological activity of ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride has been extensively explored in recent years. Studies have shown that this compound exhibits significant potential as an intermediate in the synthesis of various bioactive molecules. For instance, it has been used as a precursor in the development of novel kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The unique structural features of the aminooxetane moiety allow for precise tuning of biological activity, making it an attractive scaffold for drug design.
In addition to its role in kinase inhibition, ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride has also been investigated for its potential as an intermediate in the synthesis of protease inhibitors. Proteases play a critical role in various physiological processes, including blood clotting and immune responses. By targeting specific proteases with highly selective inhibitors, researchers can develop treatments for conditions such as arthritis and cancer. The reactivity and flexibility of the aminooxetane strong>No_1782045_68_4>
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